molecular formula C18H14Cl2N2OS B2846397 3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313499-89-7

3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2846397
CAS No.: 313499-89-7
M. Wt: 377.28
InChI Key: LFXGRYPVKNQCQU-UHFFFAOYSA-N
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Description

This compound is a dichlorobenzamide derivative . It has a linear formula of C15H13Cl2NO and a molecular weight of 294.183 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of this compound involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives . The 3,5-dichlorobenzoyl chloride used in the reaction is prepared from 3,5-dichlorobenzonitrile .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by nuclear magnetic resonance and infrared spectroscopy . X-ray crystallography was used to establish the structures of some of the compounds . For example, one of the compounds crystallizes in triclinic space group P ī, with specific cell parameters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are characterized by spectroscopical methods and single crystal X-ray diffraction . The reactions yield a series of new dichlorobenzamide derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a linear formula of C15H13Cl2NO and a molecular weight of 294.183 . More detailed properties like solubility, melting point, etc., are not available in the retrieved papers.

Scientific Research Applications

Antibacterial and Antifungal Agents

Thiazole derivatives have been actively researched for their antibacterial and antifungal properties. For instance, novel analogs synthesized for antibacterial testing against strains such as Staphylococcus aureus and Bacillus subtilis showed promising activity. The compounds' structures were confirmed using various spectral data, indicating a direct link between thiazole structures and potential antimicrobial efficacy (Palkar et al., 2017).

Anticancer Activity

Research has also explored thiazole derivatives for anticancer applications. A study involving the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation found several compounds exhibiting promising anticancer activity against a variety of human cancer cell lines. The compounds' structures were confirmed via IR, NMR, and mass spectral study, with their biological activities assessed through in vitro methods (Tiwari et al., 2017).

Corrosion Inhibition

Another significant application area is the use of thiazole derivatives as corrosion inhibitors. A study demonstrated the effectiveness of certain thiazole compounds in protecting oil-well tubular steel in hydrochloric acid solution. The research included potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) techniques, highlighting the compounds' potential in mitigating corrosion through adsorption on the steel surface (Yadav et al., 2015).

Molecular Docking and Density Functional Theory (DFT) Studies

Thiazole derivatives have been subjected to molecular docking and DFT studies to predict their interaction with biological targets. For example, benzothiazole derivatives were analyzed for their corrosion inhibition mechanism on carbon steel in an acidic environment, combining experimental results with quantum chemical parameters (Hu et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given that some analogous derivatives have shown antitumoral and anticonvulsive activities . Additionally, more research could be done to confirm the structure of this compound and other dichlorobenzamide derivatives using single-crystal X-ray crystallography .

Mechanism of Action

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body. Additionally, these factors can influence the stability of the compound, potentially affecting its shelf life and effectiveness.

Properties

IUPAC Name

3,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-10-3-4-15(11(2)5-10)16-9-24-18(21-16)22-17(23)12-6-13(19)8-14(20)7-12/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXGRYPVKNQCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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